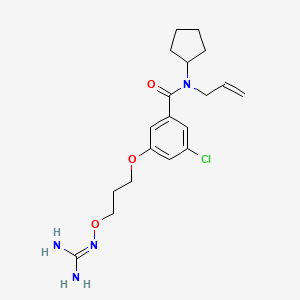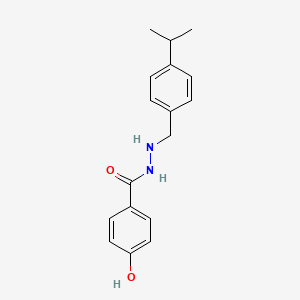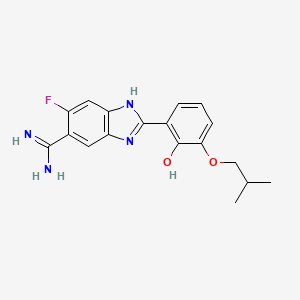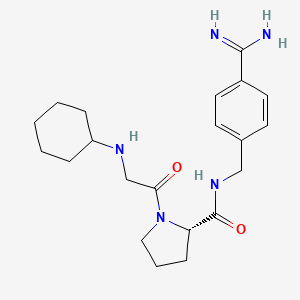
N-Allyl-5-amidinoaminooxy-propyloxy-3-chloro-N-cyclopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 3-chlorobenzoic acid with cyclopentylamine under appropriate conditions to form 3-chloro-N-cyclopentylbenzamide.
Introduction of the Propyloxy Group: The propyloxy group is introduced via an etherification reaction using propyloxy halide and a suitable base.
Addition of the Amidinoaminooxy Group: The amidinoaminooxy group is added through a nucleophilic substitution reaction involving an amidinoaminooxy precursor.
Allylation: The final step involves the allylation of the compound using allyl halide in the presence of a base.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE undergoes various types of chemical reactions, including:
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides and related compounds.
Scientific Research Applications
N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-cyclopentylbenzamide: Shares the benzamide core but lacks the additional functional groups.
N-Allylbenzamide: Contains the allyl group but lacks the amidinoaminooxy and propyloxy groups.
5-Amidinoaminooxy-propyloxybenzamide: Contains the amidinoaminooxy and propyloxy groups but lacks the allyl and chloro groups.
Uniqueness
N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C19H27ClN4O3 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-chloro-N-cyclopentyl-5-[3-(diaminomethylideneamino)oxypropoxy]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C19H27ClN4O3/c1-2-8-24(16-6-3-4-7-16)18(25)14-11-15(20)13-17(12-14)26-9-5-10-27-23-19(21)22/h2,11-13,16H,1,3-10H2,(H4,21,22,23) |
InChI Key |
XWIUMAPBZWNFNV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1CCCC1)C(=O)C2=CC(=CC(=C2)Cl)OCCCON=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B10758726.png)
![3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10758733.png)
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-Phenylurea](/img/structure/B10758740.png)


![(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10758773.png)

![N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide](/img/structure/B10758791.png)
![5-[(3s)-3-(2-Methoxybiphenyl-4-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758792.png)

![(3z,5s,6r,7s,8r,8as)-3-(Octylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10758799.png)


![4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)
